

commercial availability of 2-Bromo-5-(trifluoromethyl)pyrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Bromo-5-(trifluoromethyl)pyrazine
Cat. No.:	B1526318

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-5-(trifluoromethyl)pyrazine** for Researchers and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethyl)pyrazine is a halogenated and trifluoromethylated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nature of both the pyrazine ring nitrogens and the trifluoromethyl group, combined with the synthetically versatile bromine handle, make it a highly valuable building block for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, synthesis, key applications, and safe handling protocols, tailored for researchers and professionals in drug development.

Compound Profile:

- IUPAC Name: **2-bromo-5-(trifluoromethyl)pyrazine**
- CAS Number: 1196152-38-1[1][2]
- Molecular Formula: C₅H₂BrF₃N₂[3]
- Molecular Weight: 226.98 g/mol [3]

- Appearance: Colorless to pale-yellow or yellow-brown oil or semi-solid[4]

The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs and biologically active compounds.[5] The introduction of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a favored substituent in modern drug design.[6] Consequently, **2-Bromo-5-(trifluoromethyl)pyrazine** serves as a critical starting material for introducing this privileged scaffold into novel pharmaceutical candidates.

Commercial Availability

2-Bromo-5-(trifluoromethyl)pyrazine is readily available from a variety of commercial suppliers, catering to needs ranging from small-scale research and development to bulk manufacturing. Purity levels are typically high, often exceeding 97-98%.

Supplier	Purity	Available Quantities	Representative Catalog Number
Sigma-Aldrich	Pricing and availability not currently listed; contact for details	Varies	AMBH303C602B[7]
Apollo Scientific	98%	100mg, 250mg, 1g, 5g	PC99675[1]
Fluoromart	Not specified	1g, 5g	1196152-38-1[4]
BLD Pharm	Not specified	Varies	1196152-38-1[8]
ChemicalBook	Varies by supplier	Varies	CB52642252[3]
iChemical	Not specified	Custom	EBD3460199[2]
Angene International	Not specified	Varies	AGN-PC-0BL80S[9]

Note: Pricing and lead times are subject to change. It is recommended to contact suppliers directly for current information.

Synthesis and Manufacturing

While commercially available, in-house synthesis may be desirable for specific research applications or cost management in large-scale projects. A plausible and efficient synthetic route to **2-Bromo-5-(trifluoromethyl)pyrazine** involves a Sandmeyer-type reaction starting from the corresponding amine, 2-Amino-5-(trifluoromethyl)pyrazine. This classical yet robust transformation is a cornerstone of aromatic chemistry for converting amino groups into a wide array of functionalities, including halogens.^{[4][10]}

The precursor, 2-Amino-5-(trifluoromethyl)pyrazine, can be synthesized or procured commercially. The subsequent bromination proceeds via a two-step, one-pot process involving diazotization of the amine followed by displacement with a bromide source, catalyzed by a copper(I) salt.

Representative Synthetic Protocol: Sandmeyer Bromination

This protocol is a representative methodology based on well-established Sandmeyer reaction principles.^{[10][11]} Researchers should perform their own optimization.

Step 1: Diazotization of 2-Amino-5-(trifluoromethyl)pyrazine

- To a cooled (0-5 °C) solution of 2-Amino-5-(trifluoromethyl)pyrazine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0-4.0 eq), add a solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) in water dropwise.
- Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is often indicated by a slight color change.
- Stir the resulting diazonium salt solution at 0-5 °C for an additional 30-60 minutes.

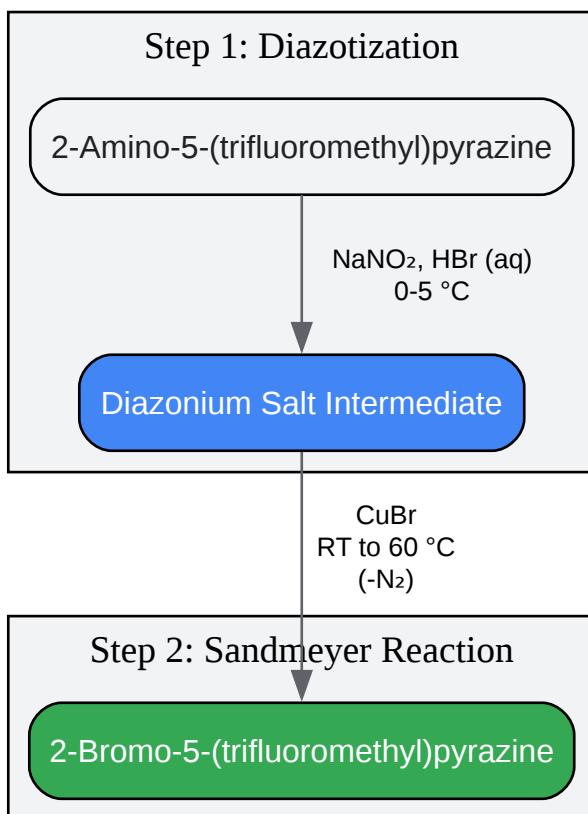
Causality: The reaction is performed in a strong acidic medium to generate nitrous acid (HNO₂) in situ from NaNO₂. The nitrous acid then reacts with the primary amine to form a stable, yet reactive, diazonium salt. Low temperatures are critical to prevent the premature decomposition of the diazonium intermediate.

Step 2: Copper-Catalyzed Bromination

- In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.1-1.3 eq) in aqueous HBr.
- Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous evolution of nitrogen gas (N_2) will be observed.
- Allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
- After cooling, extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography on silica gel or distillation to yield **2-Bromo-5-(trifluoromethyl)pyrazine**.

Causality: The Cu(I) catalyst facilitates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the release of N_2 gas. This radical then abstracts a bromine atom from a Cu(II) bromide species, regenerating the Cu(I) catalyst and forming the final product.[\[10\]](#) This radical-nucleophilic aromatic substitution mechanism is highly efficient for installing halogens.[\[10\]](#)

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic route to **2-Bromo-5-(trifluoromethyl)pyrazine** via Sandmeyer reaction.

Applications in Research and Development

The utility of **2-Bromo-5-(trifluoromethyl)pyrazine** lies in its ability to participate in a wide range of cross-coupling reactions, serving as a linchpin for constructing complex molecules.

Building Block for Kinase Inhibitors

The pyrazine scaffold is prevalent in many small-molecule kinase inhibitors.^[12] **2-Bromo-5-(trifluoromethyl)pyrazine** is an ideal starting point for elaborating this core structure. The bromine atom can be readily displaced or coupled using palladium-catalyzed reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the precise and modular installation of various aryl, heteroaryl, or alkyl groups at the 2-position, which is often crucial for achieving potency and selectivity against specific kinase targets.

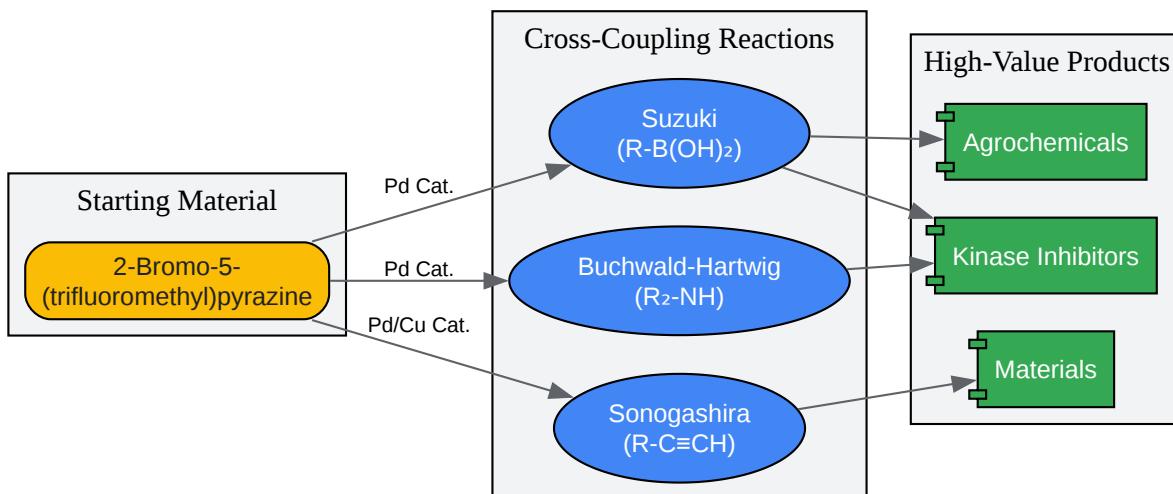
Substrate in Palladium-Catalyzed α -Arylation

The compound has been specifically noted as a substrate for the palladium-catalyzed α -arylation of Reformatsky reagents.^[4] This reaction forms a carbon-carbon bond between the pyrazine ring and an enolate equivalent, providing a direct route to molecules containing a pyrazinyl-acetic ester moiety, a valuable pharmacophore in its own right.

Development of Novel Agrochemicals

Trifluoromethyl-substituted pyridines and pyrazines are key structural motifs in modern agrochemicals, including herbicides and insecticides.^[6] The unique properties imparted by the trifluoromethyl group can enhance the efficacy and environmental profile of these agents. **2-Bromo-5-(trifluoromethyl)pyrazine** provides a versatile platform for synthesizing new agrochemical candidates.

Application Workflow Diagram



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1196152-38-1 Cas No. | 2-Bromo-5-(trifluoromethyl)pyrazine | Apollo [store.apolloscientific.co.uk]
- 2. 2-bromo-5-(trifluoromethyl)-pyrazine, CAS No. 1196152-38-1 - iChemical [ichemical.com]
- 3. 2-BroMo-5-trifluoroMethyl-pyrazine | 1196152-38-1 [amp.chemicalbook.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN108129456A - A kind of preparation method of trifluoromethyl pyrimidine derivative - Google Patents [patents.google.com]
- 8. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 12. Buy 2-Amino-3-bromo-5-methylpyrazine (EVT-339600) | 74290-65-6 [evitachem.com]
- To cite this document: BenchChem. [commercial availability of 2-Bromo-5-(trifluoromethyl)pyrazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1526318#commercial-availability-of-2-bromo-5-trifluoromethyl-pyrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com